molecular formula C17H12ClNO2 B2707720 7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 730949-67-4

7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2707720
CAS No.: 730949-67-4
M. Wt: 297.74
InChI Key: ZBSOIHMFOLDIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a chemical compound used for proteomics research . It has a molecular formula of C17H12ClNO2 and a molecular weight of 297.74 .

Scientific Research Applications

Structural and Optical Properties

Research has shown that derivatives similar to "7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline" possess unique structural and optical properties. For example, Zeyada, El-Nahass, and El-Shabaan (2016) studied the structural and optical properties of quinoline derivatives, revealing their potential for applications in thin-film fabrication due to their polycrystalline nature and specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Chemical Analysis

The synthesis and chemical structure of related quinoline derivatives have been extensively studied. Singh, Baruah (2009), and others have prepared different solvates of isomeric dicarboxylic acids with quinoline, demonstrating the flexibility of quinoline derivatives in forming varied molecular structures with potential for diverse applications (Singh & Baruah, 2009).

Antimicrobial and Antitumor Activities

Some quinoline derivatives have shown promising antimicrobial and antitumor activities. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010). Additionally, Bhatt, Agrawal, and Patel (2015) focused on the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity and suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Corrosion Inhibition

Quinoline derivatives have also been explored for their corrosion inhibition properties. Singh, Srivastava, and Quraishi (2016) investigated the effectiveness of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, revealing high inhibition efficiency and suggesting their applicability in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).

Properties

IUPAC Name

7-chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)19-17)21-7-6-20-15/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSOIHMFOLDIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=NC3=C2)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.